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Compound of Interest

Compound Name:

Tert-butyl 4-(4-

aminophenoxy)piperidine-1-

carboxylate

Cat. No.: B135198 Get Quote

In-Depth Technical Guide: Tert-butyl 4-(4-
aminophenoxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides comprehensive information on Tert-butyl 4-(4-
aminophenoxy)piperidine-1-carboxylate, a crucial building block in the development of

Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a

plausible synthetic route with an experimental protocol, and its application in the rapidly

evolving field of targeted protein degradation. The guide also explores the underlying

mechanism of action of PROTACs and the significance of the linker moiety in their function.

Chemical Identity and Properties
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a bifunctional molecule featuring

a piperidine ring, a protected amine (Boc group), and an aminophenoxy group. This structure

makes it an ideal linker component for the synthesis of PROTACs, providing a scaffold to

connect a target protein ligand with an E3 ligase ligand.

Table 1: Chemical Properties of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b135198?utm_src=pdf-interest
https://www.benchchem.com/product/b135198?utm_src=pdf-body
https://www.benchchem.com/product/b135198?utm_src=pdf-body
https://www.benchchem.com/product/b135198?utm_src=pdf-body
https://www.benchchem.com/product/b135198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 138227-63-1

Molecular Formula C₁₆H₂₄N₂O₃

Molecular Weight 292.38 g/mol

IUPAC Name
tert-butyl 4-(4-aminophenoxy)piperidine-1-

carboxylate

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as DMSO and

methanol

Synthesis and Experimental Protocol
The synthesis of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate can be achieved

through a two-step process starting from commercially available reagents. The general strategy

involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Workflow for the Synthesis of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
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Synthesis Workflow

Tert-butyl 4-hydroxypiperidine-1-carboxylate
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Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
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Reduction
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Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
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Caption: A two-step synthetic workflow for the target compound.

Step 1: Synthesis of Tert-butyl 4-(4-
nitrophenoxy)piperidine-1-carboxylate
This step involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-fluoro-4-

nitrobenzene in the presence of a strong base.

Experimental Protocol:

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil)
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portion-wise at 0 °C under an inert atmosphere.

Stir the resulting mixture at room temperature for 30 minutes.

Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF to the reaction mixture.

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with saturated aqueous

ammonium chloride solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(4-

nitrophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of Tert-butyl 4-(4-
aminophenoxy)piperidine-1-carboxylate
The final step is the reduction of the nitro group to an amine.

Experimental Protocol:

Dissolve tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) in ethanol.

Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room

temperature for 4-6 hours, monitoring the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(4-
aminophenoxy)piperidine-1-carboxylate as the final product.
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Application in PROTAC Technology
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate serves as a versatile linker in the

synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the

degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome

system.[1]

Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC involves the formation of a ternary complex

between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity

facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking

it for degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway
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Caption: The signaling pathway of PROTAC-induced protein degradation.

Role of the Piperidinyl Ether Linker
The linker component of a PROTAC, for which Tert-butyl 4-(4-aminophenoxy)piperidine-1-
carboxylate is a precursor, is critical for its efficacy. The length, rigidity, and chemical nature of

the linker influence the formation and stability of the ternary complex.[2] The piperidine ring in

this linker can impart a degree of rigidity, which may be advantageous for optimizing the
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geometry of the ternary complex.[3] Furthermore, the ether linkage provides chemical stability

and appropriate spacing between the two ends of the PROTAC molecule. The terminal amine,

after deprotection of the Boc group, provides a convenient handle for conjugation to a ligand for

either the target protein or the E3 ligase.

Conclusion
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a key synthetic intermediate for

the construction of PROTACs. Its straightforward synthesis and versatile chemical handles

make it a valuable tool for researchers in drug discovery and chemical biology. The continued

exploration of novel linkers is a critical aspect of PROTAC design, and this piperidinyl ether-

based building block contributes to the expanding toolbox available for the development of

next-generation targeted protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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